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Introduction
Histone H3 lysine 36 (H3K36) methylation is a critical epigenetic modification predominantly

associated with active transcription, DNA repair, and RNA splicing. The enzymes responsible

for this modification, histone methyltransferases (HMTs), are divided into distinct classes based

on the methylation state they catalyze. SETD2 is the primary enzyme responsible for

trimethylation (H3K36me3), while the NSD family of proteins (NSD1, NSD2, NSD3) and ASH1L

are responsible for mono- and dimethylation (H3K36me1/me2). Dysregulation of these

enzymes is frequently implicated in various cancers and developmental disorders, making them

attractive targets for therapeutic intervention.

Radioactive methyltransferase assays, utilizing a tritiated methyl donor, S-adenosyl-L-

methionine ([³H]-SAM), remain a gold standard for quantifying HMT activity. This method offers

high sensitivity and is universally applicable to any HMT and a variety of substrates, including

peptides and nucleosomes, without requiring substrate modification. These assays are

fundamental for kinetic studies, inhibitor screening, and determining enzyme specificity.

Recently, "super-substrates" have been developed to enhance assay sensitivity and

throughput. Notably, the ssK36 super-substrate for NSD2, which incorporates four amino acid

substitutions (A31K, K37R, H38N, and R39N) compared to the native H3 sequence, has been
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shown to be methylated approximately 100-fold more efficiently at the peptide level. A similar

super-substrate for SETD2 is reported to be methylated about 290-fold more efficiently. These

enhanced substrates are invaluable tools for studying the kinetics of specific H3K36

methyltransferases and for high-throughput screening of potential inhibitors.

This document provides detailed protocols for performing radioactive methyltransferase assays

using both the standard H3K36 peptide and the ssK36 super-substrate, along with compiled

quantitative data for key H3K36 methyltransferases.

Signaling and Functional Pathway of H3K36
Methylation
H3K36 methylation is a dynamic process integral to transcriptional regulation and genome

integrity. The pathway diagram below illustrates the key enzymes and their roles in establishing

different methylation states on H3K36, which in turn recruit specific "reader" proteins to enact

downstream biological functions.
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Fig 1. H3K36 Methylation Pathway

Quantitative Data Summary
The following tables summarize key kinetic parameters and inhibitor constants for various

H3K36 methyltransferases. This data is essential for experimental design and for comparing

the potency of novel inhibitory compounds.
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Table 1: Substrate Sequences
Substrate Name

Sequence (H3 amino acids
21-44)

Modifications

H3K36 (Wild-Type)
ATGGVKKPHRYRPGTVALREI

RRYQK
Standard H3K36 target

ssK36 (NSD2 Super-

Substrate)

ATGGVKKPHRYRPGTVALREI

RRYQK

A31K, K37R, H38N, R39N

substitutions

H3K36M (Oncohistone

Peptide)

ATGGVMKPHRYRPGTVALRE

IRRYQK
K36 to Methionine substitution

Table 2: Kinetic Parameters of H3K36
Methyltransferases

Enzyme Substrate Km (SAM)
Km
(Peptide)

kcat
Specific
Activity

SETD2
H3K36

Peptide
~4 µM 65 µM[1]

Data not

available

Data not

available

SETD2

ssK36-

SETD2

Peptide

Data not

available
45 µM[1]

Increased vs.

WT[1]

~290-fold >

WT[1]

NSD1
H3K36

Peptide

Data not

available

Data not

available

Data not

available

Data not

available

NSD2
H3K36

Peptide

Data not

available

Data not

available

Data not

available

Data not

available

NSD2
ssK36-NSD2

Peptide

Data not

available

Data not

available

Increased vs.

WT

~100-fold >

WT

ASH1L Nucleosome
Data not

available

Data not

available

Data not

available

Data not

available

Note: Kinetic data for HMTs can be highly dependent on assay conditions and the specific

protein construct used. Data for some enzymes, particularly with peptide substrates, is not

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/320481325_Kinetic_Analysis_of_the_Inhibition_of_the_NSD1_NSD2_and_SETD2_Protein_Lysine_Methyltransferases_by_a_K36M_Oncohistone_Peptide
https://www.researchgate.net/publication/320481325_Kinetic_Analysis_of_the_Inhibition_of_the_NSD1_NSD2_and_SETD2_Protein_Lysine_Methyltransferases_by_a_K36M_Oncohistone_Peptide
https://www.researchgate.net/publication/320481325_Kinetic_Analysis_of_the_Inhibition_of_the_NSD1_NSD2_and_SETD2_Protein_Lysine_Methyltransferases_by_a_K36M_Oncohistone_Peptide
https://www.researchgate.net/publication/320481325_Kinetic_Analysis_of_the_Inhibition_of_the_NSD1_NSD2_and_SETD2_Protein_Lysine_Methyltransferases_by_a_K36M_Oncohistone_Peptide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


widely published.

Table 3: Inhibitor Constants (IC50 / Ki) for H3K36
Methyltransferases

Inhibitor Enzyme IC50 / Ki Comments

S-Adenosyl-L-

homocysteine (SAH)
NSD1, NSD2, SETD2 Low µM range

Product inhibitor,

competitive with SAM

Sinefungin NSD1, NSD2, SETD2 Low µM range
Broad-spectrum SAM

analog inhibitor

Suramin NSD2 Low µM range Non-specific inhibitor

H3K36M Peptide NSD1, NSD2, SETD2
Ki < Km of

substrate[1]

Substrate-competitive

inhibitor[1]

Chaetocin NSD1 Micromolar range
Non-specific HMT

inhibitor

DA3003-1 NSD2 0.17 µM
Potent, non-selective

NSD inhibitor

Experimental Protocols
General Workflow for a Radioactive HMT Assay
The workflow for a standard radioactive filter-binding assay is outlined below. This procedure is

designed to measure the incorporation of a tritiated methyl group from [³H]-SAM onto a peptide

or protein substrate.
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Fig 2. Radioactive HMT Assay Workflow
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Detailed Protocol: Filter-Binding Assay for H3K36
Methyltransferase Activity
This protocol is adapted for a standard 20-25 µL reaction volume. All steps involving radioactive

materials should be performed with appropriate safety precautions.

1. Materials and Reagents:

HMT Buffer (2X): 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 8 mM DTT. Store at -20°C.

Enzyme: Purified recombinant H3K36 methyltransferase (e.g., SETD2, NSD1, NSD2). Dilute

to a working concentration in 1X HMT buffer just before use.

Substrate: H3K36 peptide or ssK36 peptide (e.g., 1 mg/mL stock in water).

Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), e.g., 15 Ci/mmol.

Stop Solution: 10% Trichloroacetic Acid (TCA).

Wash Buffer: 7.5% Acetic Acid or 0.5% Phosphoric Acid.

Filter Paper: Whatman P81 phosphocellulose filter paper.

Scintillation Cocktail: Ecolite(+) or similar.

Equipment: 30°C incubator/shaker, liquid scintillation counter, microcentrifuge tubes.

2. Reaction Setup:

For each reaction, set up a 1.5 mL microcentrifuge tube on ice. Prepare a master mix for

multiple reactions to ensure consistency.
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Component Volume for 25 µL Reaction Final Concentration

Nuclease-Free Water Up to 25 µL -

HMT Buffer (2X) 12.5 µL 1X

Substrate Peptide (e.g., 1

mg/mL)
2.5 µL 100 µg/mL (~20-40 µM)

[³H]-SAM (e.g., 1 µM stock) 2.5 µL 100 nM

Enzyme (diluted) 2.5 µL Varies (e.g., 50-200 nM)

Procedure:

Add water, 2X HMT buffer, and substrate peptide to each tube.

Carefully add the [³H]-SAM to the reaction mix.

To initiate the reaction, add the diluted enzyme. Mix gently by pipetting.

Include negative controls:

No Enzyme Control: Replace enzyme volume with 1X HMT buffer.

No Substrate Control: Replace substrate volume with water.

Incubate the reactions at 30°C for 30-60 minutes with gentle shaking. Ensure the reaction is

within the linear range by performing a time-course experiment during assay development.

3. Stopping the Reaction and Filter Binding:

Terminate the reaction by adding 75 µL of 10% TCA to each tube.

Spot 90 µL of the reaction mixture onto a labeled P81 phosphocellulose filter paper square.

The positively charged paper will bind the peptide substrate.

Allow the spots to air dry for 5-10 minutes.
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Wash the filter papers 3 times for 5 minutes each in a beaker containing ~200 mL of wash

buffer. This removes unincorporated [³H]-SAM.

Perform a final rinse with acetone to facilitate drying.

Allow the filter papers to dry completely under a heat lamp or at room temperature.

4. Scintillation Counting:

Place each dry filter paper into a scintillation vial.

Add 3-5 mL of scintillation cocktail to each vial.

Cap the vials and vortex briefly.

Measure the radioactivity in a liquid scintillation counter, counting for at least 1 minute per

sample. The output will be in Counts Per Minute (CPM).

5. Data Analysis:

Subtract the average CPM from the "No Enzyme" control (background) from all other sample

CPM values.

The resulting net CPM is directly proportional to the enzyme activity.

For inhibitor studies, calculate the percent inhibition relative to a "No Inhibitor" control. Plot

percent inhibition against inhibitor concentration to determine the IC₅₀ value.

For kinetic studies, vary the concentration of one substrate (e.g., peptide) while keeping the

other ([³H]-SAM) at a saturating concentration. Plot the initial reaction velocity (CPM/min)

against substrate concentration and fit to the Michaelis-Menten equation to determine Km

and Vmax.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15590272?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing H3K36 and
ssK36 in Radioactive Methyltransferase Assays]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15590272#ssk36-in-radioactive-
methyltransferase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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